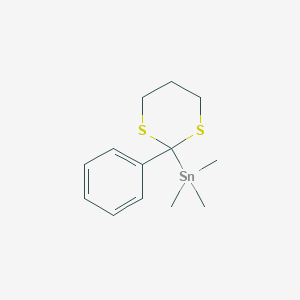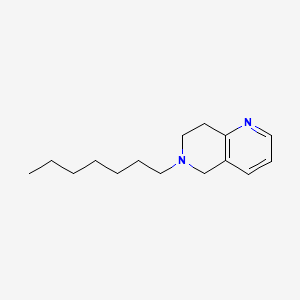
6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a heptyl chain attached to a tetrahydro-1,6-naphthyridine core, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a heptyl-substituted amine with a suitable diketone can lead to the formation of the desired naphthyridine ring system. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with different degrees of saturation.
Substitution: The heptyl chain and other substituents on the naphthyridine ring can be modified through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential use in medicinal chemistry and drug development .
Scientific Research Applications
6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential use as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine include other naphthyridine derivatives such as:
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
- Genz-644282
- BAY-94-8862
- AMG 337
Uniqueness
What sets this compound apart from these similar compounds is the presence of the heptyl chain, which can influence its biological activity and pharmacokinetic properties. This unique structural feature may enhance its potential as a therapeutic agent and provide distinct advantages in drug development .
Properties
CAS No. |
75509-76-1 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
6-heptyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C15H24N2/c1-2-3-4-5-6-11-17-12-9-15-14(13-17)8-7-10-16-15/h7-8,10H,2-6,9,11-13H2,1H3 |
InChI Key |
WAZNMOJEWFGFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



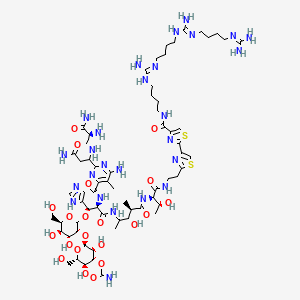
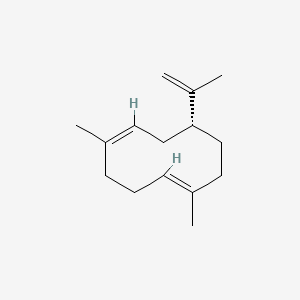
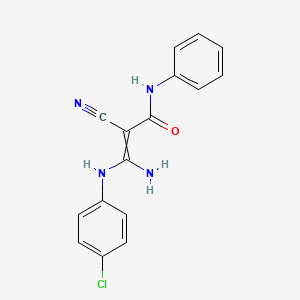
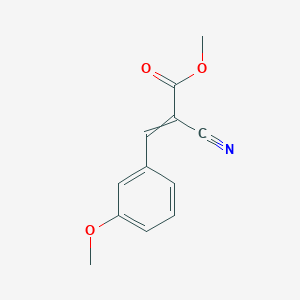
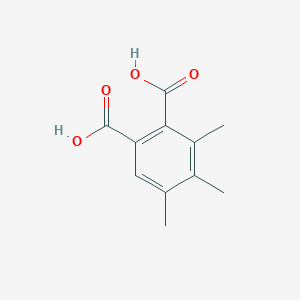
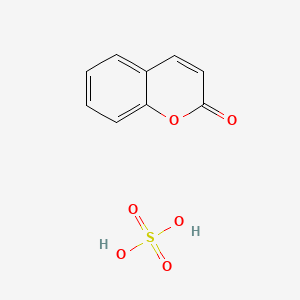
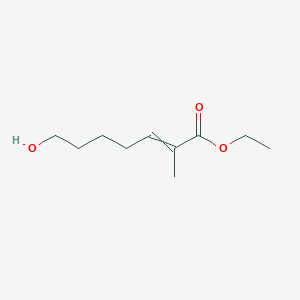
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
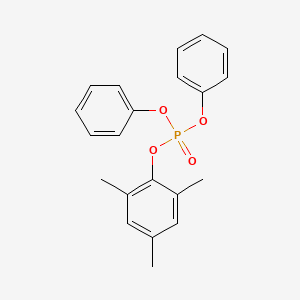

![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)
